5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid
Overview
Description
“5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 764722-92-1 . It has a molecular weight of 249.31 . The IUPAC name for this compound is 5-(4-methoxy-2-methylphenyl)-1H-1lambda3-thiophene-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid” can be represented by the InChI code: 1S/C13H13O3S/c1-8-7-9(16-2)3-4-10(8)11-5-6-12(17-11)13(14)15/h3-7,17H,1-2H3,(H,14,15) .
Physical And Chemical Properties Analysis
The compound “5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid” has a molecular weight of 249.31 .
Scientific Research Applications
Chemical Synthesis
5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid is widely studied as a substrate in coupling reactions and olefinations . It’s used in the synthesis of a variety of complex organic compounds.
Medicinal Chemistry
Thiophene-based analogs, including 5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid, are of great interest to medicinal chemists. They’re used to improve advanced compounds with a variety of biological effects .
Pharmaceutical Applications
Compounds containing the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a significant role in the development of new materials with improved properties.
Organic Semiconductors
Molecules with the thiophene ring system, including 5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid, have a prominent role in the advancement of organic semiconductors .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) . They contribute to the development of more efficient and longer-lasting OLEDs.
Safety and Hazards
The compound “5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid” is considered hazardous. It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .
properties
IUPAC Name |
5-(4-methoxy-2-methylphenyl)thiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-8-7-9(16-2)3-4-10(8)11-5-6-12(17-11)13(14)15/h3-7H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVOJKUFLBVYGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621956 | |
Record name | 5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
764722-92-1 | |
Record name | 5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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